4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde
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Overview
Description
4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(2-methoxyphenyl)propanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Formation of 3-(2-Methoxyphenyl)propanoic acid: This can be achieved through the reaction of 2-methoxybenzene with propionic acid under acidic conditions.
Conversion to 3-(2-Methoxyphenyl)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Formation of this compound: The acyl chloride is reacted with thiobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in metabolic and signaling pathways.
Pathways Involved: The compound may modulate oxidative stress pathways, inflammatory responses, and cell proliferation mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-(2-methoxyphenyl)propanoyl moiety. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C17H16O2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-17-5-3-2-4-15(17)10-11-16(18)14-8-6-13(12-20)7-9-14/h2-9,12H,10-11H2,1H3 |
InChI Key |
ZDDWUNUWGRAWPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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